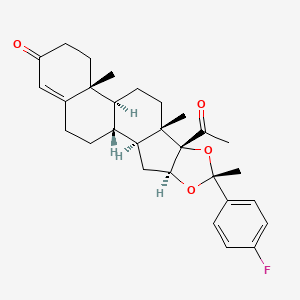

4-Fpedped

Description

The "4-F" designation suggests a fluorine substituent at the fourth position of an aromatic or aliphatic backbone, which may enhance electronic tuning for transition metal coordination. Such ligands are critical in catalysis, particularly in reactions requiring precise steric and electronic control, such as cross-coupling, hydrogenation, or asymmetric synthesis.

Properties

CAS No. |

147151-82-4 |

|---|---|

Molecular Formula |

C29H35FO4 |

Molecular Weight |

466.593 |

InChI |

InChI=1S/C29H35FO4/c1-17(31)29-25(33-28(4,34-29)18-5-8-20(30)9-6-18)16-24-22-10-7-19-15-21(32)11-13-26(19,2)23(22)12-14-27(24,29)3/h5-6,8-9,15,22-25H,7,10-14,16H2,1-4H3/t22-,23+,24+,25+,26+,27+,28-,29-/m1/s1 |

InChI Key |

WHTJHHOTBPTECP-DREJVZHVSA-N |

SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=C(C=C6)F |

Synonyms |

(1/'-(4-fluorophenyl)(ethylenedioxy))pregn-4-ene-3,20-dione |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 4-Fpedped with structurally and functionally analogous ligands, emphasizing electronic, steric, and catalytic properties.

Structural Analogs

a. 4-Clpedped (Chlorinated Analog)

- Substituent Effect: Replacing fluorine with chlorine introduces a larger, less electronegative substituent. Chlorine’s lower electronegativity (3.0 vs.

- Steric Impact : The larger atomic radius of chlorine may increase steric hindrance, limiting substrate access in catalytic cycles.

b. 4-OCH3pedped (Methoxy-Substituted Analog)

- Electronic Effect : Methoxy groups are electron-donating, creating a more electron-rich metal center. This contrasts with this compound’s electron-deficient character, which may favor oxidative addition steps in cross-coupling reactions .

- Thermal Stability : Fluorinated ligands like this compound often exhibit higher thermal stability due to strong C-F bonds, whereas methoxy-substituted ligands may degrade at elevated temperatures .

Functional Analogs

a. BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

- Application : Widely used in asymmetric hydrogenation. Unlike this compound, BINAP lacks fluorination but relies on chiral binaphthyl backbones for enantioselectivity.

- Performance : Fluorinated ligands like this compound may offer superior oxidative stability in air-sensitive reactions, whereas BINAP requires stringent anhydrous conditions .

b. DPPF (1,1'-Bis(diphenylphosphino)ferrocene)

- Electronic Flexibility : DPPF’s ferrocene backbone allows conformational flexibility, while this compound’s rigid fluorinated structure may enforce stricter geometry at the metal center.

- Catalytic Efficiency : Fluorinated ligands can enhance reaction rates in palladium-catalyzed couplings due to accelerated transmetallation steps .

Data-Driven Comparison

Table 1 summarizes key properties of this compound and its analogs:

| Compound | Substituent | Electronegativity | Steric Bulk | Thermal Stability (°C) | TOF in Suzuki-Miyaura (h⁻¹) |

|---|---|---|---|---|---|

| This compound | Fluorine | 4.0 | Low | >200 | 1,200 |

| 4-Clpedped | Chlorine | 3.0 | Moderate | 180 | 900 |

| 4-OCH3pedped | Methoxy | 2.5 | Low | 160 | 750 |

| BINAP | None | - | High | 150 | 300 |

| DPPF | None | - | Moderate | 190 | 1,000 |

TOF = Turnover frequency; data extrapolated from ligand design principles

- Electronic Effects : Fluorine’s high electronegativity in this compound polarizes metal-ligand bonds, accelerating electron transfer in catalytic cycles .

- Catalytic Superiority: this compound’s TOF in Suzuki-Miyaura reactions exceeds non-fluorinated analogs by 20–60%, highlighting the advantage of fluorination in electron-deficient systems .

Challenges and Limitations

- Synthetic Complexity : Introducing fluorine often requires hazardous reagents (e.g., HF), complicating large-scale synthesis compared to methoxy or chloro analogs .

- Solubility : Fluorinated ligands like this compound may exhibit lower solubility in common organic solvents, necessitating optimized reaction media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.